Piperidin-4-yl(o-tolyl)methanone
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Overview
Description
Piperidin-4-yl(o-tolyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a piperidine ring attached to a tolyl group via a methanone linkage. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(o-tolyl)methanone typically involves the reaction of piperidine with o-tolylmethanone under specific conditions. One common method involves the use of a platinum catalyst to facilitate the reaction, ensuring high selectivity and yield. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature and pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or tolyl derivatives.
Scientific Research Applications
Piperidin-4-yl(o-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
(4-Methyl-piperidin-1-yl)-p-tolyl-methanone: Similar structure but with a methyl group on the piperidine ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Contains a piperidine ring but with different substituents.
Uniqueness: Piperidin-4-yl(o-tolyl)methanone is unique due to its specific combination of the piperidine ring and the tolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Piperidin-4-yl(o-tolyl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a piperidine ring structure combined with a tolyl group and a ketone functional group. This unique arrangement contributes to its diverse biological activities, making it a candidate for various therapeutic applications.
Structural Feature | Description |
---|---|
Piperidine Ring | A six-membered saturated ring that is common in many bioactive compounds. |
Tolyl Group | An aromatic ring that enhances lipophilicity and potential interactions with biological targets. |
Ketone Functionality | Contributes to the reactivity and binding characteristics of the compound. |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures often show effectiveness against various bacterial and fungal infections. The presence of the chlorinated aromatic system may enhance this activity.
- CNS Activity : The piperidine structure is associated with central nervous system (CNS) effects, potentially influencing neurotransmitter systems.
- Anti-inflammatory Properties : The tolyl moiety may contribute to anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest:
- Interaction with Biological Targets : The compound may interact with various receptors and enzymes, leading to modulation of signaling pathways involved in inflammation, pain, and microbial resistance .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and pain modulation .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound:
- In Vitro Studies : A study evaluated various piperidine derivatives for their IC50 values against specific biological targets. This compound showed promising results, with IC50 values indicating effective inhibition in relevant assays .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies help elucidate the potential mechanisms of action at the molecular level .
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound possesses unique electronic properties that enhance its biological activity compared to simpler derivatives .
Properties
IUPAC Name |
(2-methylphenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLQLCAYQVEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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